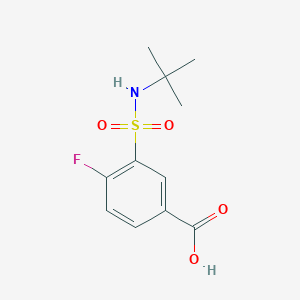

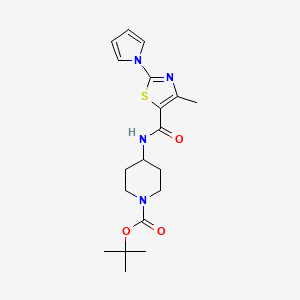

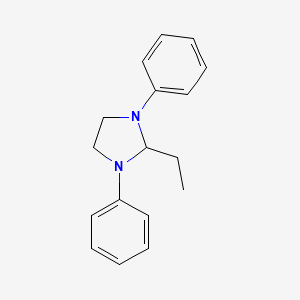

![molecular formula C14H13N5O3S2 B2507932 benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034489-94-4](/img/structure/B2507932.png)

benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic compound, and is further modified with a sulfonyl azetidine and a methanone group. This structure suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer to prepare azidoacylbenzotriazoles, which are key intermediates for the synthesis of various amides, peptides, and thioesters . Similarly, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles involves the reaction of (1-amino-1H-benzimidazol-2-yl)methanol with thionyl chloride, followed by nucleophilic substitution to yield different products . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate azetidine and methanone functionalities.

Molecular Structure Analysis

The molecular structure of related thiadiazole compounds has been confirmed by single-crystal X-ray analysis . This technique allows for the precise determination of the molecular geometry and conformation, which are crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the benzo[c][1,2,5]thiadiazole core in the target compound suggests that it may share some structural similarities with these compounds.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives towards nucleophiles has been studied, with the nature of the solvent affecting the outcome of the reactions . Additionally, the reactivity of benzo[b]thiophene sulfoxides with sulfur- and oxygen-containing nucleophiles has been reported, leading to functionalized thiophene derivatives . These studies provide insights into the potential chemical reactions that the target compound may undergo, which could be useful for further derivatization or for understanding its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the introduction of azetidine and sulfonyl groups can affect the compound's solubility, stability, and reactivity. The antifungal and antibacterial activities of some thiadiazole derivatives have been evaluated, indicating that these compounds can interact with biological systems . The target compound's properties would likely be a combination of these features, contributing to its overall biological activity profile.

Scientific Research Applications

Synthesis and Biological Activity

This compound, due to its intricate structure, is part of a broader category of thiadiazole derivatives, which are synthesized for their potential biological activities. Studies have demonstrated the synthesis of thiadiazole compounds as potential antiulcer agents, showcasing their cytoprotective properties in medical research without significant antisecretory activity in gastric models J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989.

Molecular Aggregation and Spectroscopy

Further research into thiadiazole derivatives, such as benzo[c][1,2,5]thiadiazol-5-yl compounds, includes studies on molecular aggregation effects. For instance, spectroscopic studies of thiadiazole derivatives in organic solvents have demonstrated the impact of molecular aggregation on fluorescence emission spectra and circular dichroism (CD) spectra, indicating the influence of substituent groups on molecular interactions A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016.

Antioxidant Activity

Thiadiazole derivatives also exhibit antioxidant properties, as evidenced by the synthesis of new compounds demonstrating radical-scavenging activities. These activities are crucial for developing treatments for oxidative stress-related diseases H. Abo‐Salem, M. Ebaid, E. El-Sawy, A. El-Gendy, A. Mandour, 2013.

Photosensitizing Properties for Cancer Therapy

Research into zinc phthalocyanine derivatives, which may include similar structural motifs to benzo[c][1,2,5]thiadiazol-5-yl compounds, indicates their potential as photosensitizers in cancer photodynamic therapy. These compounds are noted for their high singlet oxygen quantum yield, an important factor for the effectiveness of Type II photodynamic therapy mechanisms M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.

Antimicrobial Agents

The synthesis of novel azetidin-2-ones from thiadiazole derivatives has shown potential antimicrobial properties. Such studies contribute to the development of new treatments against resistant microbial strains, underscoring the therapeutic relevance of these compounds K. Ansari, C. Lal, 2009.

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S2/c1-18-5-4-15-14(18)24(21,22)10-7-19(8-10)13(20)9-2-3-11-12(6-9)17-23-16-11/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGUGSZVYHZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[c][1,2,5]thiadiazol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

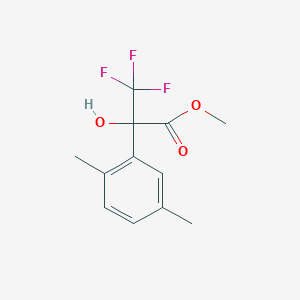

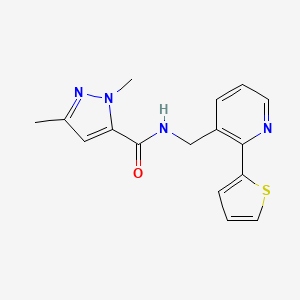

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

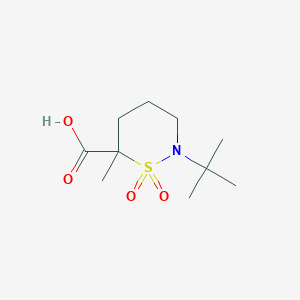

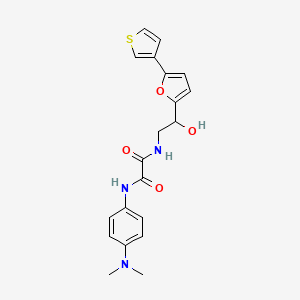

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

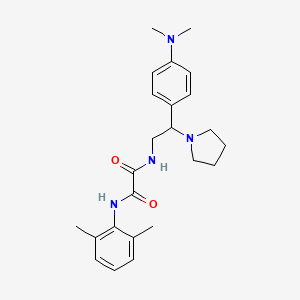

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

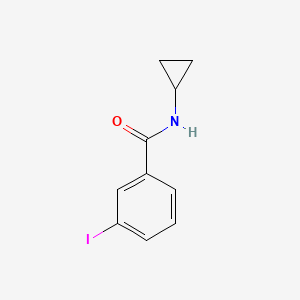

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)